N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole moiety, a triazatricyclo framework, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including the formation of the benzodioxole moiety and the triazatricyclo framework. Common reagents and conditions used in these reactions include:
Pd-catalyzed C-N cross-coupling: This step involves the use of palladium chloride (PdCl₂), xantphos, and cesium carbonate (Cs₂CO₃) in 1,4-dioxane at 130°C.
Alkylation and reduction: The alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) under controlled conditions.
Reduction: Reduction reactions can be performed using lithium tetrahydroaluminate.
Substitution: Substitution reactions involving halides and amines are common, using reagents like chloroacetyl chloride and secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), sodium hydroxide (NaOH), and ethanol (EtOH) at 40°C.
Reduction: Lithium tetrahydroaluminate in tetrahydrofuran (THF) at room temperature.
Substitution: Chloroacetyl chloride, secondary amines, and hetarenethiols in dimethylformamide (DMF) at 70-75°C.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been evaluated for its anticancer activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia.
Biological Studies: It has been studied for its ability to induce cell cycle arrest and apoptosis in cancer cells.
Chemical Biology: The compound serves as a template for designing more potent analogs with improved biological activity.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves:
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also contain a benzodioxole moiety and have been studied for their anticancer activity.
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-substituted derivatives: These compounds exhibit antioxidant activity and have similar structural features.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its triazatricyclo framework and the combination of functional groups that contribute to its distinct biological activities.
Properties
Molecular Formula |
C23H21N5O4 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H21N5O4/c1-13(2)28-20(24)15(10-16-21(28)26-19-5-3-4-8-27(19)23(16)30)22(29)25-11-14-6-7-17-18(9-14)32-12-31-17/h3-10,13,24H,11-12H2,1-2H3,(H,25,29) |
InChI Key |
JJPXJMFZHAEXIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C1=N)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)N5C=CC=CC5=N2 |
Origin of Product |
United States |
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